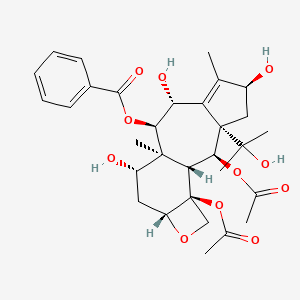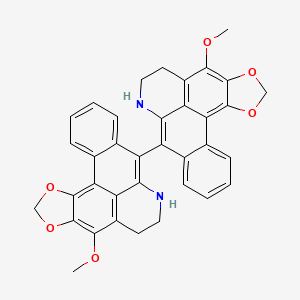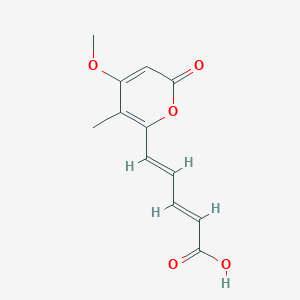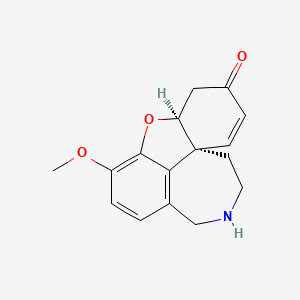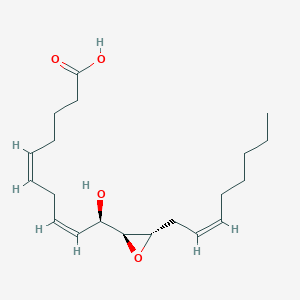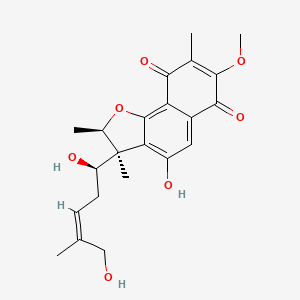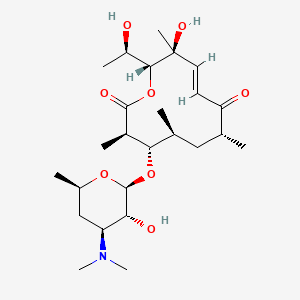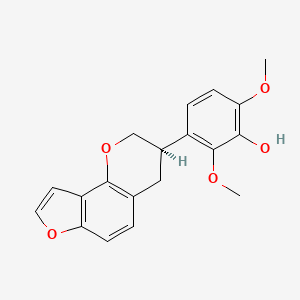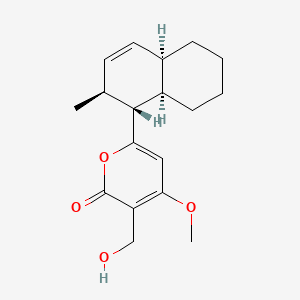
Cyclosordariolone, (rac)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclosordariolone, (rac)- is a member of naphthols. It has a role as a metabolite.
Scientific Research Applications
Cyclodextrins in Drug Delivery
Cyclodextrins (CDs), closely related to Cyclosordariolone, are used in drug delivery systems. They enhance drug solubility, dissolution, bioavailability, safety, and stability. Cyclodextrins are particularly significant in designing novel delivery systems like liposomes, microspheres, microcapsules, and nanoparticles. Their selection in drug formulation considers factors like commercial availability, regulatory status, and patent status (Challa, Ahuja, Ali, & Khar, 2005).
Cyclosporine in Psoriasis Treatment
Cyclosporine, another compound related to Cyclosordariolone, has been formulated into cationic liposomal nanocarriers for the treatment of psoriasis. This topical liposomal gel shows promise in reducing psoriasis symptoms and key cytokines associated with the disease (Walunj, Doppalapudi, Bulbake, & Khan, 2020).
Cyclophosphamide in Cancer and Autoimmune Disorders
Cyclophosphamide, a drug structurally similar to Cyclosordariolone, is extensively used as an antineoplastic agent and immunosuppressant. Its unique metabolism and inactivation pathways are key to its therapeutic effects in cancer and autoimmune diseases. It is also the most commonly used drug in blood and marrow transplantation (BMT) (Emadi, Jones, & Brodsky, 2009).
Cyclophosphamide-Induced Alterations in Metabolism
In a study examining the toxic effects of Cyclophosphamide, a 1H NMR-based metabolomic approach revealed significant alterations in liver, kidney, and heart metabolites. This study provides insights into the drug's systemic effects and its implications for clinical safety (Qu Tingli et al., 2016).
Cyclosporine in Organ Transplantation
Cyclosporine, closely related to Cyclosordariolone, has been a groundbreaking immunosuppressive agent in organ transplantation. It selectively inhibits T-helper cell production, thereby enhancing graft survival rates in kidney, heart, and liver transplants. Its mechanism of action and drug level monitoring are crucial for successful outcomes (Cohen et al., 1984).
D-Cycloserine in Neuropsychiatric Diseases
D-Cycloserine, a partial NMDA-agonist, has shown potential in treating various psychiatric and neurological diseases. Its role in enhancing fear extinction and exposure therapy in anxiety disorders is particularly notable (Norberg, Krystal, & Tolin, 2008).
properties
Product Name |
Cyclosordariolone, (rac)- |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
1,6-dihydroxy-5-(hydroxymethyl)-1-methylnaphthalen-2-one |
InChI |
InChI=1S/C12H12O4/c1-12(16)9-3-4-10(14)8(6-13)7(9)2-5-11(12)15/h2-5,13-14,16H,6H2,1H3 |
InChI Key |
YFFBGKSSWQKSMK-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C=CC1=O)C(=C(C=C2)O)CO)O |
Canonical SMILES |
CC1(C2=C(C=CC1=O)C(=C(C=C2)O)CO)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4S)-4-acetamido-3-oxo-1,2-oxazolidin-2-yl]-5-oxooxolane-2-carboxylic acid](/img/structure/B1249518.png)
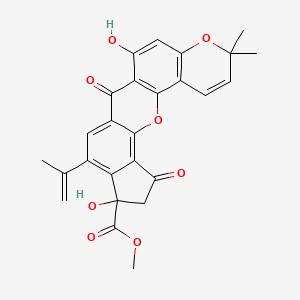

![2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(1S,3S,4S,5R,8R)-2,4,5,8-tetrahydroxy-7-oxa-2-azabicyclo[3.2.1]octan-3-yl]acetic acid](/img/structure/B1249522.png)
